molecular formula C17H18F2N8O B6534294 N-(2,6-difluorophenyl)-4-{3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine-1-carboxamide CAS No. 1058247-82-7

N-(2,6-difluorophenyl)-4-{3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine-1-carboxamide

Cat. No. B6534294
CAS RN: 1058247-82-7
M. Wt: 388.4 g/mol
InChI Key: UAPROVJUMXALQY-UHFFFAOYSA-N
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Description

“N-(2,6-difluorophenyl)-4-{3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine-1-carboxamide” is a complex organic compound. It contains several functional groups and rings, including a piperazine ring, a triazolopyrimidine ring, and a carboxamide group .


Molecular Structure Analysis

The molecular structure of this compound can be deduced from its name. It contains a piperazine ring, which is a six-membered ring with two nitrogen atoms. Attached to this ring is a carboxamide group. The compound also contains a triazolopyrimidine ring, which is a fused ring system containing a triazole ring and a pyrimidine ring .

Mechanism of Action

Target of Action

The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein in cell cycle regulation and is often overexpressed in cancer cells . By inhibiting CDK2, the compound can halt cell cycle progression, thereby inhibiting the growth of cancer cells .

Mode of Action

The compound interacts with CDK2, inhibiting its activity . This interaction results in significant alterations in cell cycle progression . Specifically, it can induce apoptosis within cancer cells , leading to their death and thus inhibiting tumor growth .

Biochemical Pathways

The compound affects the cell cycle regulation pathway by inhibiting CDK2 . CDK2 is a key player in the transition from the G1 phase to the S phase of the cell cycle . By inhibiting CDK2, the compound prevents this transition, causing the cell to remain in the G1 phase . This halts cell division and growth, which is particularly effective against rapidly dividing cancer cells .

Pharmacokinetics

The compound’s potent inhibitory activity against cdk2 suggests that it may have favorable adme (absorption, distribution, metabolism, and excretion) properties

Result of Action

The compound’s action results in significant cytotoxic activities against various cancer cell lines . Specifically, it has shown superior cytotoxic activities against MCF-7 and HCT-116 cells, with IC50 values in the nanomolar range . This indicates that the compound is highly effective at inhibiting the growth of these cancer cells .

Action Environment

properties

IUPAC Name

N-(2,6-difluorophenyl)-4-(3-ethyltriazolo[4,5-d]pyrimidin-7-yl)piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18F2N8O/c1-2-27-16-14(23-24-27)15(20-10-21-16)25-6-8-26(9-7-25)17(28)22-13-11(18)4-3-5-12(13)19/h3-5,10H,2,6-9H2,1H3,(H,22,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAPROVJUMXALQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C(=NC=N2)N3CCN(CC3)C(=O)NC4=C(C=CC=C4F)F)N=N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18F2N8O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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